- Preparation of O-lactam substituted phenyl ethers as hemoglobin modulators, United States, , ,
Cas no 95652-77-0 (methyl 2-chloro-6-methoxy-pyridine-3-carboxylate)

95652-77-0 structure
Produktname:methyl 2-chloro-6-methoxy-pyridine-3-carboxylate
CAS-Nr.:95652-77-0
MF:C8H8ClNO3
MW:201.607021331787
MDL:MFCD08275100
CID:799671
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- methyl 2-chloro-6-methoxynicotinate
- 3-Pyridinecarboxylicacid, 2-chloro-6-methoxy-, methyl ester
- Methyl 2-chloro-6-methoxynicatinate
- methyl 2-chloro-6-methoxypyridine-3-carboxylate
- METHYL2-CHLORO-6-METHOXYNICOTINATE
- WDMMBHZPESWUCL-UHFFFAOYSA-N
- SBB092820
- AB44747
- SY044995
- AK128815
- AB0037552
- ST24030949
- Y4843
- AM20061643
- 2-CHLORO-6-METHOXY-NICOTINIC ACID
- methyl 2-chloro-6-methoxy-pyridine-3-carboxylate
-
- MDL: MFCD08275100
- Inchi: 1S/C8H8ClNO3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3
- InChI-Schlüssel: WDMMBHZPESWUCL-UHFFFAOYSA-N
- Lächelt: O=C(C1C(Cl)=NC(OC)=CC=1)OC
Berechnete Eigenschaften
- Genaue Masse: 201.019271g/mol
- Oberflächenladung: 0
- XLogP3: 2
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Anzahl drehbarer Bindungen: 3
- Monoisotopenmasse: 201.019271g/mol
- Monoisotopenmasse: 201.019271g/mol
- Topologische Polaroberfläche: 48.4Ų
- Schwere Atomanzahl: 13
- Komplexität: 188
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
Experimentelle Eigenschaften
- Schmelzpunkt: 67-69°
- PSA: 48.42000
- LogP: 1.53020
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Sicherheitsinformationen
- Gefahrenklasse:IRRITANT
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Zolldaten
- HS-CODE:2933399090
- Zolldaten:
China Zollkodex:
2933399090Übersicht:
299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96761-250MG |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |
95652-77-0 | 97% | 250MG |
¥ 105.00 | 2023-04-12 | |
abcr | AB269015-5 g |
Methyl 2-chloro-6-methoxynicotinate, 95%; . |
95652-77-0 | 95% | 5g |
€359.20 | 2023-06-22 | |
Chemenu | CM178299-10g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 10g |
$418 | 2022-06-09 | |
Chemenu | CM178299-25g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 25g |
$1328 | 2021-08-05 | |
TRC | M623903-1g |
Methyl 2-Chloro-6-methoxynicotinate |
95652-77-0 | 1g |
$ 200.00 | 2022-06-03 | ||
Apollo Scientific | OR43596-5g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 5g |
£54.00 | 2025-02-20 | |
TRC | M623903-5g |
Methyl 2-Chloro-6-methoxynicotinate |
95652-77-0 | 5g |
$1074.00 | 2023-05-17 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 046234-1g |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |
95652-77-0 | >95% | 1g |
2291.0CNY | 2021-07-06 | |
eNovation Chemicals LLC | D547482-1g |
Methyl 2-chloro-6-Methoxynicotinate |
95652-77-0 | 97% | 1g |
$160 | 2024-05-24 | |
abcr | AB269015-10 g |
Methyl 2-chloro-6-methoxynicotinate, 95%; . |
95652-77-0 | 95% | 10g |
€570.00 | 2023-06-22 |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, rt; 2 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 10
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 10
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, rt
Referenz
- Preparation of thioaryl derivatives as GPR120 agonists, World Intellectual Property Organization, , ,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Trimethylsilyldiazomethane Solvents: Methanol , Dichloromethane ; 0 °C; 10 min, 0 °C
Referenz
- Pyrazole, triazole and tetrazole orexin receptor antagonists, World Intellectual Property Organization, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Methanol ; 17 h, 60 °C
Referenz
- Preparation of bicyclic heterocyclyl compound as SOS1 inhibitor, World Intellectual Property Organization, , ,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ; 3 h, reflux
1.2 Solvents: Methanol ; 3 h, reflux
1.2 Solvents: Methanol ; 3 h, reflux
Referenz
- Structure-Guided Optimization of HIV Integrase Strand Transfer InhibitorsJournal of Medicinal Chemistry, 2017, 60(17), 7315-7332,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Silver carbonate Solvents: Chloroform ; 3 h, 50 °C
Referenz
- Preparation of benzimidazole compounds as peptidylarginine deiminase 4 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Solvents: Diethyl ether , Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 20 min, rt
Referenz
- From 2,6-dichloronicotinic acid to thiopeptide coresEuropean Journal of Organic Chemistry, 2013, 2013(28), 6404-6419,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 0 °C → 80 °C; 16 h, 80 °C; 80 °C → 27 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- Indazolylquinazolinone derivatives as inhibitors of human immunodeficiency virus replication and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 0 °C → rt; 2 h, rt
Referenz
- First synthesis of methyl 2-amino-6-methoxynicotinate using a combination of microwave and flow reaction technologiesSynlett, 2011, (2), 203-206,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Solvents: Methanol ; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
Referenz
- Preparation of naphthyridinone analogs as mGluR5 positive allosteric modulators, World Intellectual Property Organization, , ,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Solvents: Methanol , Dichloromethane ; 0 °C; 10 min, 0 °C
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Referenz
- Pyrazole, triazole and tetrazole orexin receptor antagonists, World Intellectual Property Organization, , ,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Thionyl chloride ; 5 h, reflux; reflux → rt
1.2 Solvents: Methanol ; 1 h, reflux; reflux → rt
1.2 Solvents: Methanol ; 1 h, reflux; reflux → rt
Referenz
- Synthesis and Structure-Affinity Relationships of Novel N-(1-Ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with Potent Serotonin 5-HT3 and Dopamine D2 Receptor Antagonistic ActivityJournal of Medicinal Chemistry, 2003, 46(5), 702-715,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Solvents: Methanol , Dichloromethane ; 12 h, 23 °C
Referenz
- Preparation of 2-amino-N-phenylnicotinamides as NAV1.8 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ; overnight, reflux; reflux → rt
1.2 3 h, reflux; reflux → rt
1.2 3 h, reflux; reflux → rt
Referenz
- Preparation of azaquinolone-based compounds exhibiting prolyl hydroxylase inhibitory activity, World Intellectual Property Organization, , ,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 2.5 h, 40 °C
1.2 Solvents: Methanol ; 0 °C; 1 h, rt
1.2 Solvents: Methanol ; 0 °C; 1 h, rt
Referenz
- Preparation of arylcarboxamides for the treatment of diseases and use in cosmetics, World Intellectual Property Organization, , ,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Silver carbonate Solvents: Chloroform ; 3 h, 50 °C
Referenz
- Benzimidazole derivatives as inhibitors of PAD4 and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, rt → 150 °C
Referenz
- Preparation of heteroaryl compounds as SSAO/VAP-1 inhibitors, China, , ,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Solvents: Methanol ; rt; 3 h, 20 °C
Referenz
- Fused pyridone compound, preparation method and application, World Intellectual Property Organization, , ,
Synthetic Routes 19
Reaktionsbedingungen
1.1 Solvents: Methanol ; 20 °C; 3 h, 20 °C
Referenz
- Salt type, crystal form, and use of fused pyridinone compound, World Intellectual Property Organization, , ,
Synthetic Routes 20
Reaktionsbedingungen
1.1 1 h, reflux; 12 h, rt
Referenz
- Preparation of novel N-(4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)carbonyl substituted amino acid derivatives as HIF prolyl hydroxylase inhibitors for treating anemia, World Intellectual Property Organization, , ,
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Raw materials
- 2-chloro-6-methoxypyridine-3-carbonyl chloride
- 2-chloro-6-hydroxypyridine-3-carboxylic acid
- Methyl 2,6-dichloronicotinate
- (diazomethyl)trimethylsilane
- 2-Chloro-6-methoxynicotinic acid
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Preparation Products
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Verwandte Literatur
-
Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
5. Back matter
95652-77-0 (methyl 2-chloro-6-methoxy-pyridine-3-carboxylate) Verwandte Produkte
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- 5006-66-6(6-oxo-1,6-dihydropyridine-3-carboxylic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:95652-77-0)methyl 2-chloro-6-methoxy-pyridine-3-carboxylate

Reinheit:99%
Menge:25g
Preis ($):353.0